An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinamide (CAS: 158062-71-6)

An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinamide (CAS: 158062-71-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

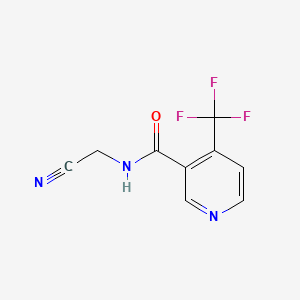

4-(Trifluoromethyl)nicotinamide, with the CAS number 158062-71-6, is a pyridinecarboxamide derivative that has garnered attention primarily as the active metabolite of the insecticide flonicamid.[1][2] Its structural resemblance to nicotinamide, a key precursor in the NAD⁺ salvage pathway, suggests a potential, yet underexplored, role in modulating cellular metabolism, particularly through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and biological activity of 4-(Trifluoromethyl)nicotinamide. It further delves into its potential as a NAMPT inhibitor, offering detailed experimental protocols for its investigation and outlining the critical NAMPT signaling pathway. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Trifluoromethyl)nicotinamide is presented in Table 1. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 158062-71-6 | [2] |

| Molecular Formula | C₇H₅F₃N₂O | [2] |

| Molecular Weight | 190.12 g/mol | [2] |

| IUPAC Name | 4-(trifluoromethyl)pyridine-3-carboxamide | [2] |

| Synonyms | Flumetnicam, 4-Trifluoromethyl-3-pyridinecarboxamide, TFNA-AM | [2][3] |

| Melting Point | 165 °C | [4] |

| Boiling Point (Predicted) | 292.0 ± 40.0 °C | [4] |

| Density (Predicted) | 1.409 ± 0.06 g/cm³ | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

Synthesis and Purification

The synthesis of 4-(Trifluoromethyl)nicotinamide can be achieved through the hydrolysis of its precursor, 4-(trifluoromethyl)nicotinonitrile. A general laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinamide

Materials:

-

4-(Trifluoromethyl)nicotinonitrile

-

Sodium hydroxide (NaOH)

-

Methanol

-

Hexane

-

Acetone

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

To a solution of 3-[(4,4,4-trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile in methanol, add sodium hydroxide.

-

Heat the reaction mixture to reflux for 6 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the resulting residue by silica gel column chromatography using a hexane/acetone (1:1, v/v) eluent system to afford 4-(trifluoromethyl)nicotinamide.

-

Characterize the final product using techniques such as ¹H-NMR. For example, in DMSO-d6, the expected peaks are: δ 8.89 (1H, d, J = 5.1 Hz), 8.82 (1H, s), 8.18 (1H, brs), 7.85 (1H, brs), 7.81 (1H, d, J = 5.1 Hz).[5]

Biological Activity and Mechanism of Action

Known Activity as an Insecticide Metabolite

4-(Trifluoromethyl)nicotinamide is the biologically active metabolite of the insecticide flonicamid.[1] In insects, it acts as a chordotonal organ modulator.[1] Its mechanism involves disrupting the function of these sensory organs, which are crucial for hearing, balance, and spatial orientation in insects.[3] This disruption of sensory input leads to a cessation of feeding and ultimately, death of the insect.[6] While the precise molecular target is still under investigation, it is known to act upstream of the Transient Receptor Potential Vanilloid (TRPV) channels.[1]

Potential as a NAMPT Inhibitor in Drug Development

The structural similarity of 4-(Trifluoromethyl)nicotinamide to nicotinamide, the natural substrate of nicotinamide phosphoribosyltransferase (NAMPT), positions it as a potential inhibitor of this key enzyme. NAMPT is the rate-limiting enzyme in the NAD⁺ salvage pathway, which is critical for maintaining cellular NAD⁺ levels.[7] NAD⁺ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[7]

Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on the NAD⁺ salvage pathway, making NAMPT an attractive target for cancer therapy.[7] Inhibition of NAMPT leads to NAD⁺ depletion, resulting in energy crisis and cell death in cancer cells.[7][8]

While direct experimental evidence and quantitative data (e.g., IC₅₀ values) for the inhibition of NAMPT by 4-(Trifluoromethyl)nicotinamide are not yet available in the public domain, its potential in this area warrants further investigation. The following sections provide detailed protocols for assessing its activity as a NAMPT inhibitor.

Experimental Protocols for Investigating NAMPT Inhibition

Biochemical NAMPT Inhibition Assay (Fluorometric)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of NAMPT.

Principle:

This is a coupled enzyme assay. NAMPT converts nicotinamide and PRPP to nicotinamide mononucleotide (NMN). NMN is then converted to NAD⁺ by NMNAT. The resulting NAD⁺ is used by a dehydrogenase to reduce a substrate, producing a fluorescent signal that is proportional to NAMPT activity.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (substrate)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP) (co-substrate)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

A suitable dehydrogenase and its substrate (e.g., alcohol dehydrogenase and ethanol)

-

Assay buffer

-

4-(Trifluoromethyl)nicotinamide (test compound)

-

Known NAMPT inhibitor (e.g., FK866) as a positive control

-

96-well or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of 4-(Trifluoromethyl)nicotinamide in the assay buffer.

-

In the wells of a microplate, add the NAMPT enzyme, followed by the test compound dilutions. Include wells with no inhibitor (positive control) and wells with no enzyme (background).

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a master mix containing nicotinamide, PRPP, NMNAT, the dehydrogenase, and its substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cellular NAMPT Inhibition Assay (Cell Viability)

This assay assesses the effect of the compound on the viability of cancer cells that are dependent on the NAMPT pathway.

Principle:

Inhibition of NAMPT in cancer cells leads to NAD⁺ depletion and subsequent cell death. Cell viability can be measured using various methods, such as the MTT or CellTiter-Glo® assay.

Materials:

-

Cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells)

-

Cell culture medium and supplements

-

4-(Trifluoromethyl)nicotinamide

-

Known NAMPT inhibitor (positive control)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well clear or opaque plates

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of 4-(Trifluoromethyl)nicotinamide in the cell culture medium.

-

Treat the cells with the compound dilutions and incubate for a period that allows for NAD⁺ depletion and subsequent effects on viability (e.g., 72-96 hours).

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the assay protocol.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percent viability for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the NAMPT-mediated NAD⁺ salvage pathway and a general workflow for screening potential NAMPT inhibitors.

References

- 1. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Trifluoromethylnicotinamide | C7H5F3N2O | CID 2782643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. WO2018132372A1 - Small molecule activators of nicotinamide phosphoribosyltransferase (nampt) and uses thereof - Google Patents [patents.google.com]

- 6. brewingscience.de [brewingscience.de]

- 7. NAD+ salvage pathway in cancer metabolism and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]